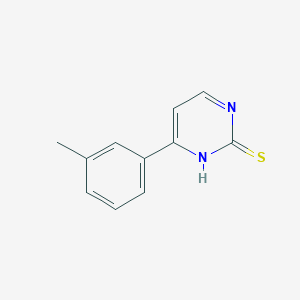![molecular formula C12H20N4S B10942932 1-cyclohexyl-3-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B10942932.png)
1-cyclohexyl-3-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEXYL-N’-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA is a thiourea derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclohexyl group, a pyrazolyl group, and a thiourea moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-N’-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA typically involves the reaction of cyclohexylamine with 1-methyl-1H-pyrazole-4-carbaldehyde, followed by the addition of thiourea. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-N’-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA undergoes various types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The pyrazolyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted pyrazolyl derivatives.
Scientific Research Applications
N-CYCLOHEXYL-N’-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-N’-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The pyrazolyl group can interact with aromatic residues in proteins, further modulating their function. These interactions can lead to the inhibition of enzyme activity or the alteration of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-CYCLOHEXYL-N’-[(1-METHYL-1H-IMIDAZOL-4-YL)METHYL]THIOUREA: Similar structure but with an imidazole ring instead of a pyrazole ring.
N-CYCLOHEXYL-N’-[(1-METHYL-1H-TRIAZOL-4-YL)METHYL]THIOUREA: Contains a triazole ring instead of a pyrazole ring.
N-CYCLOHEXYL-N’-[(1-METHYL-1H-BENZIMIDAZOL-4-YL)METHYL]THIOUREA: Features a benzimidazole ring.
Uniqueness
N-CYCLOHEXYL-N’-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA is unique due to its specific combination of a cyclohexyl group, a pyrazolyl group, and a thiourea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H20N4S |
|---|---|
Molecular Weight |
252.38 g/mol |
IUPAC Name |
1-cyclohexyl-3-[(1-methylpyrazol-4-yl)methyl]thiourea |
InChI |
InChI=1S/C12H20N4S/c1-16-9-10(8-14-16)7-13-12(17)15-11-5-3-2-4-6-11/h8-9,11H,2-7H2,1H3,(H2,13,15,17) |
InChI Key |
CHSCILGTKOQOFM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNC(=S)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(acetyloxy)methyl]-7-{[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10942853.png)

![N-[3-(acetylamino)phenyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10942863.png)
![2-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B10942867.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-phenylbenzamide](/img/structure/B10942871.png)
![5,7-bis(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10942872.png)
![{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10942874.png)
![4-methyl-N-{4-[(methylcarbamothioyl)amino]phenyl}benzenesulfonamide](/img/structure/B10942882.png)
![5-{5-[(4-ethoxyphenoxy)methyl]furan-2-yl}-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10942890.png)
![{4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]phenyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10942891.png)
![N-(5-methyl-1,2-oxazol-3-yl)-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10942899.png)
![[2-(1-ethyl-1H-pyrazol-4-yl)quinolin-4-yl]{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10942902.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B10942904.png)
![2-amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10942908.png)
